Tert-butyl 5'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
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Overview
Description
Scientific Research Applications
Catalysis and Pharmaceutical Ingredient Preparation : The use of tert-butylmethylphosphino groups in ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes has been studied. This process is beneficial for the efficient preparation of chiral pharmaceutical ingredients, particularly those with amino acid or secondary amine components (Imamoto et al., 2012).
Metal-Free Synthesis of Quinoxaline Derivatives : A metal-free synthesis method for quinoxaline derivatives using tert-butyl carbazate as a coupling agent has been developed. This process is significant for the efficient preparation of quinoxaline-3-carbonyl compounds, which are key structural motifs in bioactive natural products and synthetic drugs (Xie et al., 2019).
Synthesis of Spiro[indole-3,4′-piperidin]-2-ones : Research on the synthesis of spiro[indole-3,4′-piperidin]-2-one systems has been conducted, highlighting the potential of these compounds in various chemical applications. The study includes the preparation of the corresponding 2-bromoanilide and explores the influence of different substituents (Freund & Mederski, 2000).
Photochemistry of Quinoline Analogs : The synthesis and photochemistry of quinoline analogs in the perimidinespirohexadienone family have been investigated. This research is crucial for understanding the photochromic behaviors of these compounds (Moerdyk et al., 2009).
Influenza Virus Inhibition : Piperidine-based derivatives, including tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, have been identified as novel inhibitors of the influenza virus. These compounds interfere with the early to middle stage of influenza virus replication (Wang et al., 2014).
Synthesis of Spiropiperidine Lactam Inhibitors : Research on the synthesis of spiropiperidine lactam-based inhibitors for acetyl-CoA carboxylase has been conducted. This study provides insights into the synthesis of pyrazolo-fused spirolactams, which have potential applications in pharmaceuticals (Huard et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 5-chlorospiro[2,4-dihydro-1H-quinoline-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c1-17(2,3)23-16(22)21-9-7-18(8-10-21)11-13-14(19)5-4-6-15(13)20-12-18/h4-6,20H,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFXKWUSMIAQIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=CC=C3Cl)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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